molecular formula C26H21BrN2O4 B3138550 5-Bromo-N-Fmoc-L-tryptophan CAS No. 460751-66-0

5-Bromo-N-Fmoc-L-tryptophan

Cat. No.: B3138550
CAS No.: 460751-66-0
M. Wt: 505.4 g/mol
InChI Key: OAIIUHJPRPJYHV-DEOSSOPVSA-N
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Description

5-Bromo-N-Fmoc-L-tryptophan: is a derivative of the amino acid tryptophan, where the hydrogen atom at the 5th position of the indole ring is replaced by a bromine atom, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis and various biochemical applications due to its unique properties and reactivity.

Scientific Research Applications

Chemistry:

5-Bromo-N-Fmoc-L-tryptophan is used in the synthesis of complex peptides and proteins. Its bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis.

Biology:

In biological research, this compound is used to study protein interactions and functions. The Fmoc group protects the amino group during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.

Medicine:

This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its unique properties allow for the creation of peptides with enhanced stability and bioactivity.

Industry:

In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic purposes.

Future Directions

Researchers have devised a novel method to selectively tag tryptophan residues within proteins, potentially leading to the development of new types of drugs and engineered proteins . This could open up new avenues for the use of 5-Bromo-N-Fmoc-L-tryptophan in drug development and protein engineering .

Biochemical Analysis

Biochemical Properties

5-Bromo-N-Fmoc-L-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles . The nature of these interactions is complex and can involve both covalent and non-covalent bonds.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms are complex and depend on the specific biochemical context in which the compound is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experimental studies.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. High doses may have toxic or adverse effects . The specific dosage effects are dependent on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific metabolic pathways involved are complex and depend on the specific biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, and can affect its localization or accumulation . The specific mechanisms of transport and distribution are complex and depend on the specific cellular context.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific mechanisms of subcellular localization are complex and depend on the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-N-Fmoc-L-tryptophan typically involves the bromination of N-Fmoc-L-tryptophan. The process can be summarized as follows:

    Bromination: N-Fmoc-L-tryptophan is dissolved in a suitable solvent such as acetic acid or dichloromethane. Bromine or a brominating agent like N-bromosuccinimide (NBS) is added to the solution. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position of the indole ring.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors to handle larger volumes of reactants.

    Automated purification: Employing automated chromatography systems for efficient purification.

    Quality control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-N-Fmoc-L-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Deprotection: Typically performed with 20% piperidine in dimethylformamide (DMF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products like 5-azido-N-Fmoc-L-tryptophan or 5-thio-N-Fmoc-L-tryptophan.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced derivatives of the indole ring.

    Deprotected Product: N-Fmoc-L-tryptophan without the Fmoc group.

Mechanism of Action

The mechanism of action of 5-Bromo-N-Fmoc-L-tryptophan involves its incorporation into peptides and proteins. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the structure and function of the resulting peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain.

Comparison with Similar Compounds

    5-Bromo-L-tryptophan: Similar to 5-Bromo-N-Fmoc-L-tryptophan but without the Fmoc protecting group.

    N-Fmoc-L-tryptophan: Lacks the bromine atom at the 5th position.

    Other Bromotryptophans: Compounds like 6-Bromo-L-tryptophan and 7-Bromo-L-tryptophan, which have bromine atoms at different positions on the indole ring.

Uniqueness:

This compound is unique due to the presence of both the bromine atom and the Fmoc protecting group. This combination allows for selective functionalization and protection during peptide synthesis, making it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIIUHJPRPJYHV-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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